molecular formula C8H9NO4 B2594910 1-(2-Nitrophenyl)-1,2-ethanediol CAS No. 51673-59-7

1-(2-Nitrophenyl)-1,2-ethanediol

Cat. No. B2594910
CAS RN: 51673-59-7
M. Wt: 183.163
InChI Key: AYVFQXVSRJXIDT-UHFFFAOYSA-N
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Description

“1-(2-Nitrophenyl)-1,2-ethanediol” is a chemical compound with the molecular formula C8H9NO4 . It is also known as 2-Nitrostyrene glycol . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “1-(2-Nitrophenyl)-1,2-ethanediol” is 183.16 . The linear formula is O2NC6H4CH(OH)CH2OH . More detailed structural analysis, such as X-ray diffraction study, would require specialized equipment and is not available in the current resources .


Physical And Chemical Properties Analysis

“1-(2-Nitrophenyl)-1,2-ethanediol” is a liquid at 20 degrees Celsius . It has a density of 1.2300 g/cm3 at 20 degrees Celsius . The melting point is 96-98 degrees Celsius .

Scientific Research Applications

Photolabile Protecting Groups for Biological Studies

1-(2′-Nitrophenyl)ethanediol has been used to prepare photosensitive fatty acid precursors for biological studies. These precursors are significant for the investigation of various cis-unsaturated fatty acids, including arachidonic acid, in biological contexts (Jie et al., 1997).

Protecting Group for Ketones and Aldehydes

This compound serves as a practical photolabile protecting group for ketones and aldehydes. The ketals of bis(o-nitrophenyl)ethanediol and ketones or aldehydes can be deprotected smoothly in neutral conditions by irradiation with 350 nm light. This method offers a significant advantage in terms of chemical stability in various media, making it orthogonal to classical protecting groups (Blanc & Bochet, 2003).

Biocatalysis in Organic Synthesis

The asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 is a notable application in biocatalysis. This process yields S-1-phenyl-1,2-ethanediol with high optical purity and yield, making it a valuable chiral building block in organic synthesis (Nie Yao, 2003).

Enantioconvergent Hydrolysis for Chiral Building Blocks

1-(2-Nitrophenyl)-1,2-ethanediol plays a role in the enantioconvergent hydrolysis of m-nitrostyrene oxide. This process efficiently produces highly valuable chiral building blocks, such as (R)-m-Nitrophenyl-1,2-ethanediol, essential for synthesizing bioactive compounds (Wen et al., 2019).

Photorelease of Divalent Cations

The compound has been used in the synthesis of photolabile chelators for the rapid release of divalent cations. Such chelators are crucial in initiating divalent cation-dependent processes, significantly increasing temporal resolution over conventional methods (Kaplan & Ellis‐Davies, 1988).

Safety And Hazards

“1-(2-Nitrophenyl)-1,2-ethanediol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation .

properties

IUPAC Name

1-(2-nitrophenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,8,10-11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVFQXVSRJXIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)-1,2-ethanediol

CAS RN

51673-59-7
Record name 1-(2-Nitrophenyl)-1,2-ethanediol
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